RAF709

Übersicht

Beschreibung

RAF709 is a novel ATP-competitive kinase inhibitor with high potency and selectivity against RAF kinases. It exhibits a unique mode of RAF inhibition, showing equal activity against both RAF monomers and dimers. This compound has demonstrated significant antitumor properties, particularly in tumors driven by mutant RAS or BRAF .

Wirkmechanismus

Target of Action

RAF709 is a novel ATP-competitive kinase inhibitor with high potency and selectivity against RAF kinases . RAF kinases are the major oncoeffectors of KRAS , which are proteins that play a major role in cell signaling pathways that control cell growth and cell death .

Mode of Action

This compound exhibits a mode of RAF inhibition distinct from RAF monomer inhibitors. It shows equal activity against both RAF monomers and dimers . This means that this compound can inhibit both single RAF proteins and pairs of RAF proteins that have bound together .

Biochemical Pathways

This compound affects the MAPK signaling pathway, which plays a major role in the regulation of cellular functions such as cell-cycle regulation, proliferation, survival, and migration . The pathway is activated by extracellular signals that induce the small G protein RAS to exchange GDP for GTP, resulting in activation of the RAF/MEK/ERK cascade . This compound inhibits this MAPK signaling activity in tumor models harboring either BRAF V600 alterations or mutant N- and KRAS-driven signaling .

Pharmacokinetics

This compound demonstrates a direct pharmacokinetic/pharmacodynamic relationship in in vivo tumor models harboring KRAS mutation . This means that the drug’s effects on the body (pharmacodynamics) are directly related to its concentration in the body (pharmacokinetics) .

Result of Action

This compound shows antitumor activity in tumor cells harboring BRAF or RAS mutations . It selectively inhibits oncogenic signaling and proliferation in tumor cells . Furthermore, this compound elicits regression of primary human tumor-derived xenograft models with BRAF, NRAS, or KRAS mutations with excellent tolerability .

Action Environment

The action of this compound is influenced by the genetic environment of the tumor cells. It demonstrates selective antitumor activity in tumor cells harboring BRAF or RAS mutations compared with cells with wild-type BRAF and RAS genes . This suggests that the genetic makeup of the tumor cells influences the efficacy of this compound .

Biochemische Analyse

Biochemical Properties

RAF709 exhibits a mode of RAF inhibition distinct from RAF monomer inhibitors such as vemurafenib, showing equal activity against both RAF monomers and dimers . It inhibits MAPK signaling activity in tumor models harboring either BRAF V600 alterations or mutant N- and KRAS-driven signaling .

Cellular Effects

This compound demonstrates selective antitumor activity in tumor cells harboring BRAF or RAS mutations compared with cells with wild-type BRAF and RAS genes . It inhibits tumor cell proliferation, leading to cell-cycle arrest in the G1 phase with a concomitant increase of cells in sub-G1, indicating cell death .

Molecular Mechanism

This compound inhibits MAPK signaling activity in tumor models harboring either BRAF V600 alterations or mutant N- and KRAS-driven signaling, with minimal paradoxical activation of wild-type RAF . It interacts with c-Raf, resulting in the activation of downstream c-Raf/MEK/ERK pathway and the upregulation of core cell proliferation genes such as MYC and JUN .

Temporal Effects in Laboratory Settings

This compound demonstrates a direct pharmacokinetic/pharmacodynamic relationship in in vivo tumor models harboring KRAS mutation . It elicits regression of primary human tumor-derived xenograft models with BRAF, NRAS, or KRAS mutations with excellent tolerability .

Dosage Effects in Animal Models

In murine xenograft models, this compound demonstrates selective antitumor activity in tumor cells harboring BRAF or RAS mutations . The effects of this compound vary with different dosages, and it has been shown to have excellent tolerability .

Metabolic Pathways

This compound is involved in the MAPK signaling pathway, which plays a major role in the regulation of cellular functions such as cell-cycle regulation, proliferation, survival, and migration .

Vorbereitungsmethoden

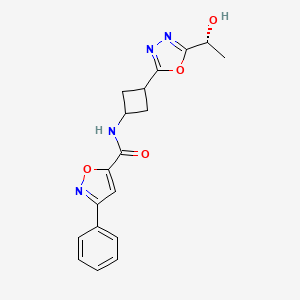

Die Synthese von RAF709 erfolgt über einen strukturbasierten Ansatz, der zu einer Pyridin-Reihe mit einer Alkohol-Seitenkette führte. Diese Seitenkette interagiert mit der DFG-Schleife und verbessert die Zellpotenz signifikant. Die Synthese umfasst die Verwendung verschiedener Reagenzien und Bedingungen, um die gewünschte Selektivität und Potenz zu erreichen . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung, um sicherzustellen, dass sie die erforderlichen pharmakologischen Eigenschaften erfüllt .

Analyse Chemischer Reaktionen

RAF709 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung reduzierter Produkte führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

RAF709 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es dient als wertvolles Werkzeug zur Untersuchung der Kinasehemmung und des RAF/MEK/ERK-Signalwegs.

Biologie: this compound wird verwendet, um die Rolle von RAF-Kinasen in zellulären Funktionen wie Zellzyklusregulation, Proliferation, Überleben und Migration zu untersuchen.

Medizin: Die Verbindung hat vielversprechende Antitumoraktivität in präklinischen Modellen gezeigt, insbesondere bei Tumoren mit BRAF- oder RAS-Mutationen. Es wird für sein Potenzial zur Behandlung verschiedener Krebsarten untersucht.

Industrie: This compound wird bei der Entwicklung von RAF-Inhibitoren der nächsten Generation mit verbesserten pharmakologischen Eigenschaften eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von RAF-Kinasen, die serin-threoninspezifische Proteinkinasen sind. Diese Kinasen aktivieren die MEK/ERK-Kaskade stromabwärts von RAS und regulieren die Zellreaktionen auf extrazelluläre Signale. This compound hemmt die MAPK-Signalaktivität in Tumormodellen, die entweder BRAF V600-Veränderungen oder eine durch mutiertes N- und KRAS getriebene Signalübertragung aufweisen. Diese Hemmung führt zu einer verringerten Zellproliferation und Tumorregression .

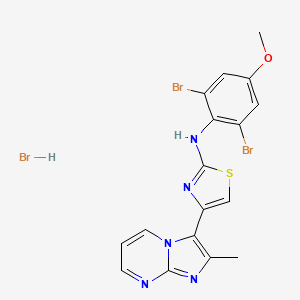

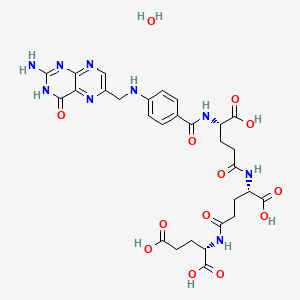

Vergleich Mit ähnlichen Verbindungen

RAF709 wird mit anderen ähnlichen Verbindungen wie Vemurafenib und Trametinib verglichen. Anders als Vemurafenib, das hauptsächlich RAF-Monomere angreift, zeigt this compound eine gleich hohe Aktivität gegenüber sowohl RAF-Monomeren als auch -Dimeren. Diese einzigartige Eigenschaft macht this compound effektiver bei der Hemmung der MAPK-Signalübertragung in Tumoren mit BRAF- oder RAS-Mutationen. Andere ähnliche Verbindungen sind Dabrafenib und LXH254, die ebenfalls RAF-Kinasen angreifen, sich aber in ihrer Selektivität und Potenz unterscheiden .

Eigenschaften

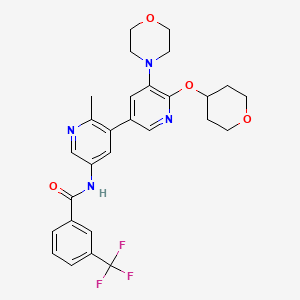

IUPAC Name |

N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29F3N4O4/c1-18-24(15-22(17-32-18)34-26(36)19-3-2-4-21(13-19)28(29,30)31)20-14-25(35-7-11-38-12-8-35)27(33-16-20)39-23-5-9-37-10-6-23/h2-4,13-17,23H,5-12H2,1H3,(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNMINFUAIDIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=C(N=C3)OC4CCOCC4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

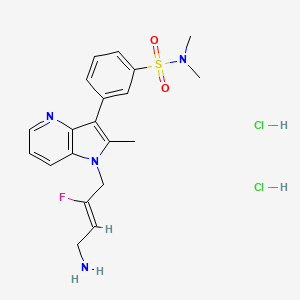

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

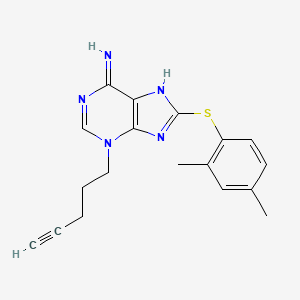

A: RAF709 is an ATP-competitive kinase inhibitor that exhibits high potency and selectivity against RAF kinases [, ]. Unlike other RAF inhibitors, this compound demonstrates equal activity against both RAF monomers and dimers []. This unique characteristic allows it to inhibit MAPK signaling in tumors driven by BRAF mutations (including the common BRAFV600E), as well as those driven by mutant N- and KRAS []. This inhibition occurs with minimal paradoxical activation of wild-type RAF, leading to selective antitumor activity [].

A: The development of this compound involved a focus on drug-like properties and selectivity [, ]. A key challenge was balancing solubility with potent cellular activity, specifically the suppression of pMEK and proliferation in KRAS mutant tumor cell lines []. This led to a change from an N-methylpyridone moiety to a tetrahydropyranyl oxy-pyridine derivative, enhancing solubility without compromising activity []. Further optimization to improve cell potency and mitigate human intrinsic clearance resulted in the discovery of LXH254 (a derivative of this compound) currently in phase 1 clinical trials [].

A: this compound has shown promising results in both in vitro and in vivo studies. It effectively inhibited cell growth in cell lines harboring BRAF, NRAS, or KRAS mutations []. In vivo, it demonstrated a direct pharmacokinetic/pharmacodynamic relationship in KRAS mutant tumor models and caused regression of human tumor xenografts with BRAF, NRAS, or KRAS mutations, all while displaying excellent tolerability [].

A: While this compound demonstrated efficacy and selectivity, its high human intrinsic clearance hindered further development []. This spurred the development of LXH254, a derivative of this compound, which addressed the clearance issue while retaining the desired potency and selectivity []. LXH254's promising profile has led to its advancement into phase 1 clinical trials [].

A: Research suggests that BRAF inhibitors (BRAFi) can paradoxically stimulate cancer-associated fibroblasts (CAFs) in BRAF-mutant melanoma, promoting tumor progression []. Interestingly, this effect appears to be specific to BRAFi and not observed with CRAF inhibitors or pan-RAF inhibitors like this compound []. This observation, though requiring further investigation, highlights the potential of this compound as a valuable tool to dissect the complexities of RAF signaling and its role in the tumor microenvironment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)